3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine
Description
The compound 3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine features a piperidine core substituted with two key moieties:
- 1-Methyl-1H-pyrazol-3-yl group: A heterocyclic aromatic ring with a methyl group at the N1 position.
- 4-(Trifluoromethoxy)benzenesulfonyl group: A sulfonamide-linked aromatic ring bearing a trifluoromethoxy (-OCF₃) substituent.
The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyrazole may contribute to π-π stacking interactions in binding pockets .
Properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c1-21-10-8-15(20-21)12-3-2-9-22(11-12)26(23,24)14-6-4-13(5-7-14)25-16(17,18)19/h4-8,10,12H,2-3,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBYQTOMEFCRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine is a novel synthetic molecule that combines a pyrazole moiety with a piperidine structure, linked through a sulfonyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, enzyme inhibition, and binding interactions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.35 g/mol. The structural features include:
- A pyrazole ring which is known for various biological activities.
- A trifluoromethoxy group that enhances lipophilicity and potentially affects biological interactions.
- A sulfonyl moiety that is often associated with pharmacological properties.
Antibacterial Activity
Recent studies have indicated that compounds related to the piperidine and pyrazole structures exhibit significant antibacterial properties. For instance, a study on similar compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential effectiveness against Gram-negative and Gram-positive bacteria .
Enzyme Inhibition
Enzyme inhibition studies have shown that derivatives of piperidine can act as effective inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease. The synthesized compounds in related research exhibited IC50 values indicating strong inhibitory activity against these enzymes, which are crucial in treating conditions like Alzheimer's disease and urease-related disorders .
Study 1: Antibacterial Properties
A recent study synthesized several piperidine derivatives, including those similar to our compound of interest. The results showed that certain derivatives had IC50 values ranging from 1.13 µM to 6.28 µM against urease, significantly lower than the reference standard thiourea (IC50 = 21.25 µM). This indicates a strong potential for developing new urease inhibitors from this class of compounds .
Study 2: Binding Interactions with BSA
Fluorescence quenching studies were conducted to evaluate the binding interactions of synthesized compounds with bovine serum albumin (BSA). The binding constants were determined through fluorometric titration, revealing that the synthesized compounds exhibited significant binding affinity, which is critical for understanding their pharmacokinetic profiles .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Variations and Key Substituents
The table below compares the target compound with analogs based on substituents, biological activity, and physicochemical properties:
Key Observations from Structural Comparisons
Pyrazole derivatives with electron-withdrawing groups (e.g., trifluoromethoxy) show enhanced bioactivity, as seen in larvicidal propenoyl-piperidines (LD₅₀ = 0.793 µg/mg) .
Sulfonamide Linkage :
- The 4-(trifluoromethoxy)benzenesulfonyl group distinguishes the target compound from analogs with simpler sulfonyl chlorides (e.g., ) or methylsulfonyl groups (e.g., IACS-10759 ). This group likely enhances metabolic stability and target affinity.
Piperidine Modifications :
Physicochemical Properties
- Melting Points : Related pyrazole-sulfonamide derivatives exhibit melting points between 89.5–169°C (e.g., 4-(1-methylpyrazole)benzenesulfonyl chloride: 89.5–91°C ), suggesting the target compound likely has a comparable range.
- Purity : Commercial analogs (e.g., Kanto Chemical products) are typically ≥97% pure, indicating feasible synthetic routes for the target compound .
Q & A
Q. What are the optimal synthetic routes for 3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine core. Key steps include:
- Sulfonation : Reacting piperidine with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Pyrazole Coupling : Introducing the 1-methylpyrazole moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura using Pd catalysts) .
- Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are refined using thin-layer chromatography (TLC) and HPLC to monitor intermediates. Purification via column chromatography or recrystallization ensures >95% purity .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., piperidine C-3 substitution, pyrazole methyl group at δ ~3.8 ppm) .
- X-Ray Crystallography : Single-crystal analysis with SHELXL refines bond lengths (e.g., C-N: ~1.34 Å, C-S: ~1.76 Å) and dihedral angles between aromatic rings, resolving stereochemical ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 416.08) .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) assist in predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Perform geometry optimization at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. This identifies nucleophilic/electrophilic sites (e.g., sulfonyl oxygen vs. pyrazole nitrogen) .
- Molecular Dynamics (MD) : Simulate solvation effects in biological matrices (e.g., water, lipid bilayers) to assess membrane permeability .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs), correlating binding affinity (ΔG) with bioactivity data .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomal assays) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Prodrug Design : Modify the sulfonyl or trifluoromethoxy groups to enhance bioavailability (e.g., esterification for improved absorption) .
- Dose-Response Correlation : Use nonlinear regression (GraphPad Prism) to reconcile EC values from cell-based assays with efficacy in animal models, adjusting for plasma protein binding .
Q. How does the stereochemistry of the piperidine ring affect the compound’s pharmacological activity, and how is it controlled during synthesis?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Test each isomer in receptor-binding assays to identify stereospecific activity (e.g., R-configuration may show 10-fold higher potency) .
- Asymmetric Synthesis : Use enantiopure starting materials (e.g., (R)-piperidine-3-carboxylic acid) or chiral catalysts (e.g., BINAP-Ru complexes) to enforce desired stereochemistry .
- Crystallographic Validation : Confirm absolute configuration via anomalous dispersion in X-ray data (Flack parameter < 0.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
